1-(Cyclopentylmethyl)piperidine-3-carbonitrile
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Overview
Description
1-(Cyclopentylmethyl)piperidine-3-carbonitrile is an organic compound that features a piperidine ring substituted with a cyclopentylmethyl group and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylmethyl)piperidine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with cyclopentylmethyl halides under basic conditions. The nitrile group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentylmethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base or catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Cyclopentylmethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The piperidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity for the target.
Comparison with Similar Compounds
Piperidine-3-carbonitrile: Similar structure but lacks the cyclopentylmethyl group.
Cyclopentylmethylamine: Contains the cyclopentylmethyl group but lacks the piperidine ring.
Piperidine-3-carboxamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness: 1-(Cyclopentylmethyl)piperidine-3-carbonitrile is unique due to the combination of the piperidine ring, cyclopentylmethyl group, and nitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-(cyclopentylmethyl)piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c13-8-12-6-3-7-14(10-12)9-11-4-1-2-5-11/h11-12H,1-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWIAZMLMJSEGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCCC(C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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